molecular formula C6H4BBrFIO2 B8208949 3-Bromo-2-fluoro-5-iodophenylboronic acid

3-Bromo-2-fluoro-5-iodophenylboronic acid

Cat. No.: B8208949
M. Wt: 344.71 g/mol
InChI Key: BEZNLDJWDLJRGW-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-iodophenylboronic acid (C₆H₃BBrFIO₂) is a polyhalogenated arylboronic acid derivative characterized by bromine, fluorine, and iodine substituents at the 3-, 2-, and 5-positions of the benzene ring, respectively. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

(3-bromo-2-fluoro-5-iodophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZNLDJWDLJRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)I)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrFIO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential halogenation of phenylboronic acid, where bromination, fluorination, and iodination are carried out under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine in the presence of catalysts and solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-iodophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-5-iodophenylboronic acid is extensively used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and diagnostic agents. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-iodophenylboronic acid in chemical reactions involves the formation of boron-oxygen bonds and the subsequent transmetalation with palladium catalysts. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Boronic Acids

Compound Name Substituents (Positions) Molecular Formula CAS No. (if available) Key Features
3-Bromo-2-fluoro-5-iodophenylboronic acid Br (3), F (2), I (5) C₆H₃BBrFIO₂ Not explicitly listed Iodine enables further coupling
5-Bromo-2-fluorophenylboronic acid Br (5), F (2) C₆H₄BBrFO₂ 112204-57-6 Lacks iodine; simpler reactivity
3-Bromo-5-chlorophenylboronic acid Br (3), Cl (5) C₆H₄BBrClO₂ 1186403-17-7 Chlorine instead of iodine
2-Fluoro-5-methylphenylboronic acid F (2), CH₃ (5) C₇H₇BFO₂ Not listed Methyl group enhances stability
3-Bromo-5-fluoro-2-methoxyphenylboronic acid Br (3), F (5), OCH₃ (2) C₇H₆BBrFO₃ Not listed Methoxy group alters electronics

Reactivity in Cross-Coupling Reactions

  • Electronic Effects : Methoxy-substituted analogs (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) exhibit reduced electrophilicity due to electron-donating OCH₃, slowing coupling kinetics compared to the fluorine- and iodine-containing target compound .

Stability and Handling

  • Halogen Sensitivity : The iodine substituent increases molecular weight (vs. chlorine or methyl analogs) and may reduce solubility in polar solvents. Heavy halogens (Br, I) also elevate sensitivity to light and moisture, necessitating storage under inert conditions .

Commercial Availability

  • Market Presence : Unlike widely available analogs (e.g., 5-bromo-2-fluorophenylboronic acid from TCI Chemicals ), the iodinated variant is less common, suggesting custom synthesis or specialized suppliers like Amadis Chemical .

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